6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride
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Overview
Description
6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of coumarin, modified to enhance its biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methyl-2H-chromen-2-one.
Chlorination: The hydroxyl group at the 6th position is chlorinated using reagents like thionyl chloride or phosphorus oxychloride.
Piperazine Introduction: The chlorinated intermediate is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate to introduce the piperazine moiety.
Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially forming dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.
Medicine: Investigated for its anti-cancer, anti-microbial, and anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress pathways, reducing the formation of reactive oxygen species.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in anti-cancer applications.
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant.
7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with fewer modifications.
Uniqueness
6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is unique due to its specific modifications, which enhance its biological activity and make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3.2ClH/c1-17-2-4-18(5-3-17)9-10-6-15(20)21-14-8-13(19)12(16)7-11(10)14;;/h6-8,19H,2-5,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFHPSCCEDUUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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